4,4'-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(butoxybenzene)
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Overview
Description
4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(butoxybenzene) is a complex organic compound with the molecular formula C28H22Br2O2. This compound is characterized by the presence of bromophenyl and phenylethene groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(butoxybenzene) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromophenyl and phenylethene derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency and cost-effectiveness, ensuring consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(butoxybenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bromophenyl groups, leading to the formation of new derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various hydrocarbon derivatives.
Scientific Research Applications
4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(butoxybenzene) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(butoxybenzene) involves its interaction with molecular targets and pathways within biological systems. The bromophenyl and phenylethene groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dibromobiphenyl: A compound with similar bromophenyl groups but lacking the phenylethene and butoxybenzene components.
4,4’-Dibromobenzil: Another related compound with bromophenyl groups and a different core structure.
Uniqueness
4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(butoxybenzene) is unique due to its combination of bromophenyl, phenylethene, and butoxybenzene groups. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C34H35BrO2 |
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Molecular Weight |
555.5 g/mol |
IUPAC Name |
1-[2,2-bis(4-butoxyphenyl)-1-phenylethenyl]-4-bromobenzene |
InChI |
InChI=1S/C34H35BrO2/c1-3-5-24-36-31-20-14-28(15-21-31)34(29-16-22-32(23-17-29)37-25-6-4-2)33(26-10-8-7-9-11-26)27-12-18-30(35)19-13-27/h7-23H,3-6,24-25H2,1-2H3 |
InChI Key |
WXTCXDWDBVRCNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)OCCCC |
Origin of Product |
United States |
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